molecular formula C29H28N2O5 B11658069 Butyl 4-({[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Butyl 4-({[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11658069
M. Wt: 484.5 g/mol
InChI Key: QRRLZROAPBJUJT-UHFFFAOYSA-N
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Description

BUTYL 4-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amidation Reaction: The amide bond formation between the quinoline derivative and benzoic acid derivative can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

BUTYL 4-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]BENZOATE is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical cellular pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent also containing a quinoline moiety.

    Quinine: Another antimalarial compound with a similar structure.

Uniqueness

BUTYL 4-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to the presence of both methoxy groups and the specific amide linkage, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

butyl 4-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C29H28N2O5/c1-4-5-16-36-29(33)19-10-13-21(14-11-19)30-28(32)23-18-25(31-24-9-7-6-8-22(23)24)20-12-15-26(34-2)27(17-20)35-3/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32)

InChI Key

QRRLZROAPBJUJT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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